molecular formula C20H34N2O B14656264 1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol CAS No. 41456-05-7

1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol

Cat. No.: B14656264
CAS No.: 41456-05-7
M. Wt: 318.5 g/mol
InChI Key: KANXQHIRNKQVBP-UHFFFAOYSA-N
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Description

1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol is an organic compound that belongs to the class of amines It is characterized by the presence of a phenylethylamino group and a tetramethylpiperidinyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The synthetic route may involve the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-Phenylethyl)amino]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol is unique due to the combination of the phenylethylamino and tetramethylpiperidinyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

41456-05-7

Molecular Formula

C20H34N2O

Molecular Weight

318.5 g/mol

IUPAC Name

1-(1-phenylethylamino)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol

InChI

InChI=1S/C20H34N2O/c1-16(17-10-7-6-8-11-17)21-14-18(23)15-22-19(2,3)12-9-13-20(22,4)5/h6-8,10-11,16,18,21,23H,9,12-15H2,1-5H3

InChI Key

KANXQHIRNKQVBP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NCC(CN2C(CCCC2(C)C)(C)C)O

Origin of Product

United States

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